6-Methoxy-2-pyridylzinc bromide
Description
6-Methoxy-2-pyridylzinc bromide (CAS: 352530-39-3) is an organozinc reagent with the molecular formula C₆H₆BrNOMZn and a molecular weight of 253.4 g/mol . It is typically supplied as a 0.5 M solution in tetrahydrofuran (THF), a common solvent for organometallic reagents due to its stability and compatibility with cross-coupling reactions. This compound is structurally characterized by a pyridine ring substituted with a methoxy (-OCH₃) group at the 6-position and a zinc-bromide moiety at the 2-position. Its primary application lies in organic synthesis, particularly in Negishi and Kumada couplings, where it serves as a versatile nucleophile for constructing heterocyclic frameworks and pharmaceuticals .
Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);6-methoxy-2H-pyridin-2-ide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDIMTCPAWPVCZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=N1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
6-Methoxy-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 6-methoxy-2-bromopyridine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating to facilitate the insertion process .
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling the synthesis of bipyridines and heterocyclic architectures:
Example : Coupling with 2-bromo-5-chlorothiophene under Pd(PPh₃)₄ catalysis yields 6-methoxy-2-(thiophen-2-yl)pyridine, a precursor for optoelectronic materials .
Nucleophilic Aromatic Substitution (SₙAr)
The methoxy group activates the pyridine ring for SₙAr reactions, particularly at the 3- and 5-positions:
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Reaction with sodium methoxide in THF selectively replaces the methoxy group with nucleophiles (e.g., amines, thiols) at 65°C .
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Competitive studies show faster displacement of methoxy groups compared to halogens under identical conditions .
Formation of Bipyridines
6-Methoxy-2-pyridylzinc bromide enables unsymmetrical bipyridine synthesis:
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Route A : Coupling with 2-amino-5-iodopyridine using Pd(PPh₃)₄ yields 2,3-bipyridine derivatives (64% yield) .
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Route B : Reaction with 2-bromopyridine under Pd(II) catalysis produces 2,2′-bipyridines with methoxy functionalization .
Reaction Mechanism
The zinc atom acts as a Lewis acid, polarizing the carbon-zinc bond and facilitating nucleophilic attack on electrophiles. In cross-couplings:
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Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the electrophile.
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Transmetallation : Zinc transfers the pyridyl group to Pd(II).
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Reductive Elimination : Pd(0) releases the coupled product, regenerating the catalyst .
For SₙAr reactions, the methoxy group stabilizes the Meisenheimer intermediate via resonance, accelerating nucleophilic displacement .
Stability and Handling
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Decomposition : Sensitive to moisture and oxygen, requiring anhydrous conditions during use.
This reagent’s versatility in cross-couplings and functional group transformations underscores its critical role in modern synthetic methodologies .
Scientific Research Applications
6-Methoxy-2-pyridylzinc bromide has numerous applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It plays a role in the synthesis of biologically active compounds, aiding in drug discovery and development.
Mechanism of Action
The primary mechanism of action for 6-Methoxy-2-pyridylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the pyridine ring, making the carbon-zinc bond highly reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is crucial in organic synthesis .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
A critical study (Table 3, ) compared the reactivity of six pyridylzinc bromides in coupling reactions with acid chlorides. The results highlight significant differences in yields based on substituent position and electronic properties:
| Entry | Compound (X) | Yield (%) |
|---|---|---|
| 1 | 2-Pyridylzinc bromide (P1) | 85 |
| 2 | 3-Methyl-2-pyridylzinc (P2) | 65 |
| 3 | 4-Methyl-2-pyridylzinc (P3) | 82 |
| 4 | 5-Methyl-2-pyridylzinc (P4) | 80 |
| 5 | 6-Methyl-2-pyridylzinc (P5) | 58 |
| 6 | 6-Methoxy-2-pyridylzinc (P6) | 55 |
Key Findings :
- Steric and Electronic Influences : The methoxy group at the 6-position (P6) results in moderate yields (55%), comparable to 6-methyl-substituted P5 (58%) but lower than methyl-substituted analogs at positions 4 or 5 (P3, P4: 80–82%) . The reduced reactivity of P6 may stem from steric hindrance near the zinc center and the electron-donating nature of the methoxy group, which could deactivate the pyridine ring toward electrophilic attack.
- Positional Sensitivity : Substituents at the 4- or 5-positions (P3, P4) show minimal steric interference, enabling higher yields. In contrast, substituents at the 3- or 6-positions (P2, P5, P6) introduce steric bulk or electronic deactivation, reducing reaction efficiency .
Comparison with Other Bromide Reagents
- Sepantronium Bromide (YM-155) : Though unrelated in application, Sepantronium bromide (CAS: 781661-94-7) shares structural motifs, including a bromine atom and methoxy group. However, its primary use as a survivin inhibitor in oncology contrasts sharply with 6-methoxy-2-pyridylzinc bromide’s role in synthesis .
- Hydrazonyl Bromides : These reagents () are precursors for pyrazole and pyrimidine derivatives. Unlike this compound, they participate in cycloaddition reactions, demonstrating the versatility of bromides in generating nitrogen-rich heterocycles .
Solubility and Handling
This compound is stabilized in THF, a solvent that prevents decomposition and maintains reactivity. This contrasts with ionic bromides like methyl bromide (), which require stringent safety protocols due to high volatility and toxicity.
Biological Activity
6-Methoxy-2-pyridylzinc bromide is an organozinc compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the modulation of ion channels and as a precursor in various synthetic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through the insertion of zinc into 6-methoxy-2-bromopyridine. This process allows for the creation of a reactive organozinc reagent that can participate in various coupling reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
The biological activity of this compound is primarily linked to its role as a potassium channel modulator. Potassium channels are crucial for maintaining the membrane potential and regulating various cellular processes such as neurotransmitter release and muscle contraction .
The mechanism of action involves the compound's ability to interact with specific ion channels, leading to modulation of their activity. This interaction can result in either inhibition or activation of potassium channels, which has implications for treating conditions related to excitability in nerve and muscle cells .
Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups. For instance:
- Ion Channel Modulation : In vitro experiments demonstrated that derivatives of this compound could effectively modulate potassium channels, influencing action potentials and neurotransmitter release .
- Synthetic Applications : The compound has been utilized in coupling reactions with electrophiles, yielding various biologically active products. These products have shown moderate yields, indicating the compound's utility in synthetic organic chemistry .
Case Studies
- Potassium Channel Studies : Research involving this compound has shown its potential as a therapeutic agent for disorders associated with potassium channel dysfunction. The modulation of these channels can alleviate symptoms in conditions such as epilepsy and cardiac arrhythmias .
- Synthesis of Bioactive Compounds : The compound has been employed as a building block for synthesizing novel pyrazine derivatives that exhibit significant biological activity, including anti-inflammatory properties .
Data Tables
| Study | Findings | Relevance |
|---|---|---|
| Study on Ion Channels | Modulation of K+ channels observed | Potential therapeutic applications |
| Synthesis Reactions | Moderate yields in coupling reactions | Useful in creating bioactive compounds |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing 6-Methoxy-2-pyridylzinc bromide with high purity?
- Methodology :
- Start with the precursor 6-methoxy-2-bromopyridine , synthesized via bromination of 6-methoxy-2-pyridinol using PBr₃ or HBr/AcOH .
- Perform a metalation reaction using activated zinc dust or Rieke zinc in anhydrous THF under inert atmosphere (argon/nitrogen).
- Monitor reaction progress via TLC or GC-MS to confirm complete conversion of the bromide precursor.
- Purify the organozinc reagent via filtration under inert conditions to remove unreacted zinc or byproducts .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze the pyridyl ring protons (δ ~6.5–8.0 ppm) and methoxy group (δ ~3.8–4.0 ppm). Compare with spectra of precursor bromides (e.g., 5-Bromo-2-methoxy-3-methylpyridine ).
- FT-IR : Confirm the absence of C-Br stretching (~500–600 cm⁻¹) and presence of Zn-C bonds (weak signals ~400–450 cm⁻¹).
- Elemental Analysis : Verify Zn and Br content to ensure stoichiometric purity .
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Solvent Choice : Use polar aprotic solvents (THF, DMF) to stabilize the organozinc intermediate. Avoid protic solvents to prevent decomposition.
- Temperature : Maintain low temperatures (−20°C to 0°C) during metalation to minimize side reactions.
- Zinc Activation : Pre-treat zinc with 1,2-dibromoethane or trimethylsilyl chloride to enhance reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Study transmetalation kinetics using stopped-flow NMR or UV-Vis spectroscopy with Pd catalysts (e.g., Pd(PPh₃)₄).
- Compare reactivity with other arylzinc reagents (e.g., 6-Bromo-2-pyridylzinc derivatives) to assess the electronic effects of the methoxy group on reaction rates .
- Computational modeling (DFT) can predict transition states and regioselectivity in couplings with aryl halides .
Q. How can competing side reactions (e.g., proto-dezincification) be minimized during its use in Negishi couplings?
- Methodology :
- Additive Screening : Use stabilizing ligands like TMEDA or phosphines to suppress Zn aggregation and side reactions.
- Low-Temperature Quenching : Terminate reactions rapidly after completion (e.g., via aqueous NH₄Cl) to avoid degradation.
- Byproduct Analysis : Employ LC-MS or GC-MS to identify proto-dezincification products and adjust reaction stoichiometry .
Q. How do discrepancies in reported NMR data for related pyridylzinc compounds inform analytical protocols?
- Methodology :
- Solvent Effects : Compare NMR spectra in deuterated THF vs. DMSO to assess solvent-induced shifts.
- Paramagnetic Impurities : Use EDTA washes to remove trace metal contaminants that broaden signals.
- Dynamic NMR : Investigate rotational barriers of the methoxy group if splitting patterns vary between studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
